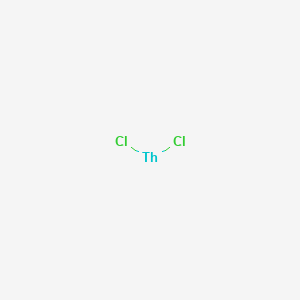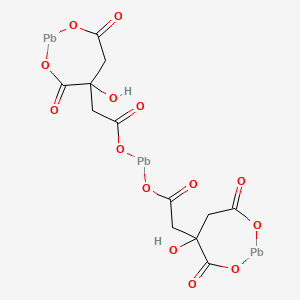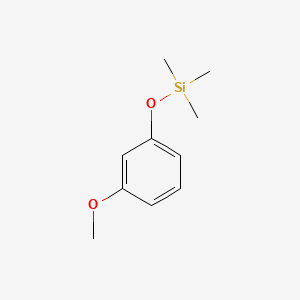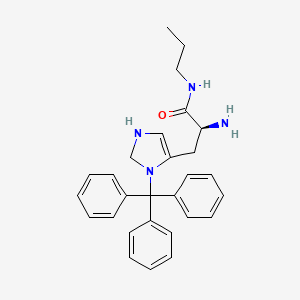![molecular formula C12H11BF2O2 B13824924 (T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is a synthetic compound that features a difluoroboryl group attached to a naphthalene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 3,4-dihydro-naphthalen-2-yl, is prepared through a series of organic reactions such as Friedel-Crafts alkylation.
Introduction of the Difluoroboryl Group: The difluoroboryl group is introduced via a reaction with a boron-containing reagent, such as boron trifluoride etherate, under controlled conditions.
Formation of the Inner Complex: The final step involves the formation of the inner complex through coordination of the difluoroboryl group with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the boron center.
Reduction: Reduction reactions can modify the difluoroboryl group or the naphthalene ring.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions could introduce various functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroboryl group may play a role in binding to these targets, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-methanone
- 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-propanone
Uniqueness
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. Its difluoroboryl group and naphthalene core make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H11BF2O2 |
|---|---|
Poids moléculaire |
236.02 g/mol |
Nom IUPAC |
1-(1-difluoroboranyloxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H11BF2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-5H,6-7H2,1H3 |
Clé InChI |
SODMGZUAOBULEU-UHFFFAOYSA-N |
SMILES canonique |
B(OC1=C(CCC2=CC=CC=C21)C(=O)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)



![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)

